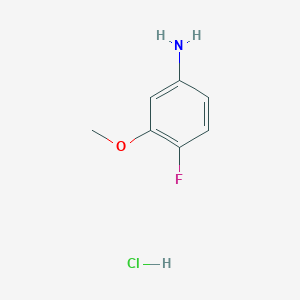

4-Fluoro-3-methoxyaniline hydrochloride

Description

BenchChem offers high-quality 4-Fluoro-3-methoxyaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methoxyaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-3-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZURFHIRRDUVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620412 | |

| Record name | 4-Fluoro-3-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22510-10-7 | |

| Record name | 4-Fluoro-3-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the properties of 4-fluoro-3-methoxyaniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methoxyaniline hydrochloride is a halogenated and methoxylated aniline derivative that holds potential as a building block in medicinal chemistry and materials science. Its structural features—a fluorine atom, a methoxy group, and an aniline moiety—provide a versatile scaffold for the synthesis of more complex molecules with potential biological activity. This technical guide provides a summary of the available physicochemical properties, a general synthetic approach, and safety information for 4-fluoro-3-methoxyaniline hydrochloride.

Core Properties

While detailed experimental data for 4-fluoro-3-methoxyaniline hydrochloride is not extensively available in public literature, the following tables summarize its known properties and those of its corresponding free base, 4-fluoro-3-methoxyaniline.

Table 1: Physicochemical Properties of 4-Fluoro-3-methoxyaniline Hydrochloride

| Property | Value | Reference |

| CAS Number | 22510-10-7 | [1] |

| Molecular Formula | C₇H₉ClFNO | [1] |

| Molecular Weight | 177.6 g/mol | [2] |

| Appearance | Light brown to gray solid | |

| Melting Point | 248-250 °C | [1] |

| Solubility | Data not available. Expected to have higher solubility in polar solvents compared to the free base. | |

| Storage | Sealed in dry, Room Temperature | [1] |

Table 2: Properties of the Free Base (4-Fluoro-3-methoxyaniline)

| Property | Value | Reference |

| CAS Number | 64465-53-8 | [3] |

| Molecular Formula | C₇H₈FNO | [3] |

| Molecular Weight | 141.14 g/mol | [3] |

| Appearance | Solid | [3] |

| Hazard Codes | Xn, Xi | [4] |

| Risk Statements | 20/21/22-36/37/38-52 | [4] |

| Safety Statements | 26-36/37/39 | [4] |

Synthesis and Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-methoxyaniline (Free Base)

A plausible synthetic route to 4-fluoro-3-methoxyaniline involves the reduction of a corresponding nitroaromatic precursor. A general procedure is described in the literature for the synthesis of the free base from 2-fluoro-5-nitroanisole[4].

-

Reaction: Reduction of 2-fluoro-5-nitroanisole.

-

Reagents: 2-fluoro-5-nitroanisole, iron powder, ethanol, and concentrated hydrochloric acid[4].

-

General Procedure:

-

Suspend 2-fluoro-5-nitroanisole and iron powder in ethanol[4].

-

Heat the suspension to 50 °C[4].

-

Add concentrated hydrochloric acid dropwise at 0 °C[4].

-

Stir the reaction mixture at 20 °C for 18 hours[4].

-

Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethanol[4].

-

Combine the filtrate and washings and concentrate under reduced pressure to remove ethanol[4].

-

Neutralize the residue with solid sodium carbonate (Na₂CO₃)[4].

-

Extract the product with ethyl acetate.

-

Wash the combined organic phases with water and saturated brine, then dry over anhydrous sodium sulfate (Na₂SO₄)[4].

-

Concentrate the organic phase under reduced pressure to yield 4-fluoro-3-methoxyaniline.

-

Step 2: Formation of the Hydrochloride Salt

The conversion of the free base aniline to its hydrochloride salt is a standard acid-base reaction.

-

Reaction: Protonation of the amino group of 4-fluoro-3-methoxyaniline with hydrochloric acid.

-

Reagents: 4-fluoro-3-methoxyaniline, a suitable organic solvent (e.g., diethyl ether, ethanol), and a source of hydrogen chloride (e.g., anhydrous HCl gas or a solution of HCl in a compatible solvent).

-

General Procedure:

-

Dissolve the synthesized 4-fluoro-3-methoxyaniline in a suitable anhydrous organic solvent.

-

Slowly add a solution of hydrochloric acid in the same or a compatible solvent, or bubble anhydrous HCl gas through the solution, while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum.

-

Spectral Data

Applications in Drug Development

While specific applications of 4-fluoro-3-methoxyaniline hydrochloride in drug development are not documented in the available literature, aniline derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The isomer, 3-fluoro-4-methoxyaniline, for example, is used in the synthesis of kinase inhibitors for cancer therapy and mGluR1 antagonists for chronic pain management[6].

Given its structure, 4-fluoro-3-methoxyaniline hydrochloride could plausibly be utilized as a synthetic intermediate in the development of various therapeutic agents, including but not limited to:

-

Kinase Inhibitors: The aniline moiety can serve as a key pharmacophore for binding to the hinge region of protein kinases.

-

GPCR Modulators: It can be incorporated into scaffolds targeting G-protein coupled receptors.

-

Enzyme Inhibitors: The substituted phenyl ring can be used to explore structure-activity relationships in the design of enzyme inhibitors.

The following diagram illustrates a hypothetical signaling pathway where a kinase inhibitor, potentially synthesized using a 4-fluoro-3-methoxyaniline-derived scaffold, could act.

Safety Information

A Material Safety Data Sheet (MSDS) is available for 4-fluoro-3-methoxyaniline hydrochloride[7]. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For the free base, the hazard classifications include being harmful if swallowed, causing skin irritation, risk of serious damage to eyes, and being irritating to the respiratory system[3].

Conclusion

4-Fluoro-3-methoxyaniline hydrochloride is a chemical intermediate with potential for use in synthetic chemistry, particularly in the field of drug discovery. While comprehensive data on its properties and applications are limited in the public domain, this guide provides a summary of the currently available information. Further research and characterization are necessary to fully elucidate its properties and potential applications. Researchers and drug development professionals are encouraged to obtain detailed analytical data from commercial suppliers or through their own characterization efforts.

References

- 1. 22510-10-7 CAS MSDS (4-FLUORO-3-METHOXYANILINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. acubiochem.com [acubiochem.com]

- 3. 4-氟-3-甲氧基苯胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Fluoro-3-methoxyaniline CAS#: 64465-53-8 [amp.chemicalbook.com]

- 5. 4-Fluoro-3-methoxyaniline(64465-53-8) 1H NMR [m.chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. 4-FLUORO-3-METHOXYANILINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

4-fluoro-3-methoxyaniline hydrochloride CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-fluoro-3-methoxyaniline hydrochloride, a key chemical intermediate. This document details its chemical identity, physical properties, and includes a detailed experimental protocol for its synthesis and analysis, designed for use by researchers and professionals in the fields of organic chemistry and drug development.

Core Data Presentation

The following table summarizes the key quantitative data for 4-fluoro-3-methoxyaniline and its hydrochloride salt.

| Property | 4-Fluoro-3-methoxyaniline | 4-Fluoro-3-methoxyaniline Hydrochloride |

| CAS Number | 64465-53-8 | 22510-10-7[1] |

| Molecular Formula | C₇H₈FNO | C₇H₉ClFNO[1] |

| Molecular Weight | 141.14 g/mol | 177.60 g/mol [1] |

| Melting Point | 66-68 °C | 248-250 °C[1] |

| Appearance | Brown to black solid | Light brown to gray solid[1] |

Chemical Structure and Identification

The chemical structure of 4-fluoro-3-methoxyaniline hydrochloride is presented below. The structure consists of a benzene ring substituted with a fluorine atom, a methoxy group, and an ammonium chloride group.

Caption: Chemical structure of 4-fluoro-3-methoxyaniline hydrochloride.

Experimental Protocols

Synthesis of 4-Fluoro-3-methoxyaniline

A common method for the synthesis of 4-fluoro-3-methoxyaniline involves the reduction of a nitroaromatic precursor. A general procedure is outlined below, based on established chemical literature.

Materials:

-

2-Fluoro-5-nitroanisole

-

Iron powder

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium Carbonate

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Reduction of the Nitro Group: In a reaction vessel, suspend 2-fluoro-5-nitroanisole and iron powder in ethanol. Heat the mixture to approximately 50°C.

-

Acidification: Slowly add concentrated hydrochloric acid dropwise to the reaction mixture while maintaining the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the iron catalyst. Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralization and Extraction: Neutralize the residue with a saturated solution of sodium carbonate. Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain crude 4-fluoro-3-methoxyaniline. Further purification can be achieved by column chromatography.

Conversion to 4-Fluoro-3-methoxyaniline Hydrochloride

The synthesized 4-fluoro-3-methoxyaniline can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Materials:

-

4-Fluoro-3-methoxyaniline

-

Anhydrous diethyl ether or other suitable solvent

-

Hydrogen chloride (gas or solution in a compatible solvent)

Procedure:

-

Dissolution: Dissolve the purified 4-fluoro-3-methoxyaniline in a minimal amount of anhydrous diethyl ether.

-

Precipitation: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation of the hydrochloride salt is complete.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-fluoro-3-methoxyaniline hydrochloride.

Caption: General synthetic workflow for 4-fluoro-3-methoxyaniline hydrochloride.

Analytical Protocols

The purity and identity of 4-fluoro-3-methoxyaniline hydrochloride can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method suitable for the analysis of substituted anilines can be adapted for 4-fluoro-3-methoxyaniline hydrochloride.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

Gradient Program:

-

A suitable gradient can be developed, for example, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B over a period of 10-20 minutes.

Detection:

-

UV detection at a wavelength determined by the UV spectrum of the compound (typically in the range of 254-280 nm).

Sample Preparation:

-

Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Caption: A typical analytical workflow for the purity determination of 4-fluoro-3-methoxyaniline hydrochloride by HPLC.

References

Synthesis of 4-Fluoro-3-methoxyaniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4-fluoro-3-methoxyaniline hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

4-Fluoro-3-methoxyaniline and its hydrochloride salt are valuable building blocks in medicinal chemistry. The presence of the fluorine atom and the methoxy group on the aniline ring allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of target molecules. This guide outlines two principal synthetic routes to 4-fluoro-3-methoxyaniline, followed by its conversion to the hydrochloride salt.

Synthesis Pathways for 4-Fluoro-3-methoxyaniline

Two primary pathways for the synthesis of 4-fluoro-3-methoxyaniline are detailed below. The first is a traditional route starting from 2-fluoro-5-nitrophenol, while the second is a more recent, multi-step synthesis commencing with 4-bromo-2-fluorophenol, as described in patent WO2025109026A1.

Pathway 1: From 2-Fluoro-5-nitrophenol

This two-step synthesis involves the methylation of 2-fluoro-5-nitrophenol to form 2-fluoro-5-nitroanisole, followed by the reduction of the nitro group to yield the desired aniline.

Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-5-nitroanisole

A detailed protocol for the methylation of 2-fluoro-5-nitrophenol involves the use of a methylating agent such as iodomethane in the presence of a base like potassium carbonate, carried out in a suitable solvent like N,N-dimethylformamide (DMF)[1].

Step 2: Synthesis of 4-Fluoro-3-methoxyaniline

The nitro group of 2-fluoro-5-nitroanisole is reduced to an amine using iron powder in the presence of hydrochloric acid.

-

Suspend 2-fluoro-5-nitroanisole (0.038 mol) and iron powder (0.19 mol) in ethanol (90 ml).

-

Heat the mixture to 50 °C.

-

Add concentrated hydrochloric acid (120 ml) dropwise at 0 °C.

-

Stir the reaction mixture at 20 °C for 18 hours.

-

After the reaction, filter the mixture through diatomaceous earth and wash the filter cake with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Neutralize the residue with solid sodium carbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic phases with water and saturated saline solution, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 4-fluoro-3-methoxyaniline.

Quantitative Data for Pathway 1:

| Step | Reactants | Reagents | Solvent | Conditions | Yield | Purity |

| 1 | 2-Fluoro-5-nitrophenol | Iodomethane, Potassium Carbonate | DMF | - | - | >99.5%[1] |

| 2 | 2-Fluoro-5-nitroanisole | Iron powder, Conc. HCl | Ethanol | 0-50 °C, 18h | - | - |

Note: Specific yield for the reduction step was not available in the reviewed literature.

Pathway 2: From 4-Bromo-2-fluorophenol (Patent WO2025109026A1)

This novel pathway involves a four-step process: acylation of the starting phenol, nitration, methylation, and a final reductive dehalogenation step. This method is reported to provide improved yields[2].

Experimental Protocol:

Step 1: Acylation of 4-Bromo-2-fluorophenol

The phenolic hydroxyl group is first protected, for example, by reaction with an acylating agent like an acid chloride or anhydride[2].

Step 2: Nitration

The acylated intermediate is then nitrated using a nitrating agent such as nitric acid[2].

Step 3: Methylation to 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

The protecting group is removed, and the phenolic hydroxyl is methylated. To a solution of 4-bromo-2-fluoro-5-nitrophenol (777 mmol) in acetone (1.5 L), potassium carbonate (951 mmol) and iodomethane (832 mmol) are added. The mixture is heated at 60°C for 2 hours. After cooling, the salts are filtered off. The filtrate is taken up in ethyl acetate, and the organic layer is washed sequentially with aqueous 1 N hydrochloric acid, 10% aqueous sodium thiosulfate, and saturated aqueous sodium chloride[2].

Step 4: Reductive Dehalogenation to 4-Fluoro-3-methoxyaniline

The final step involves the reduction of the nitro group and the removal of the bromine atom. This is achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). The reaction is conducted at a hydrogen pressure of at least 5 bar and a temperature of at least 50°C[2].

Quantitative Data for Pathway 2:

| Step | Starting Material | Key Reagents | Conditions | Product | Yield |

| 1 | 4-Bromo-2-fluorophenol | Acylating agent | - | Acylated intermediate | - |

| 2 | Acylated intermediate | Nitric acid | - | Nitrated intermediate | - |

| 3 | 4-Bromo-2-fluoro-5-nitrophenol | Iodomethane, K2CO3 | 60°C, 2h | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | - |

| 4 | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | H2, Pd/C | ≥ 5 bar, ≥ 50°C | 4-Fluoro-3-methoxyaniline | High |

Note: Specific yields for intermediate steps were not fully detailed in the patent abstract.

Preparation of 4-Fluoro-3-methoxyaniline Hydrochloride

The conversion of the free aniline base to its hydrochloride salt is a standard acid-base reaction.

Experimental Protocol:

A general and effective method for the preparation of aniline hydrochlorides is the reaction of the aniline with concentrated hydrochloric acid.

-

Dissolve 4-fluoro-3-methoxyaniline in a suitable solvent, such as diethyl ether or isopropanol.

-

Slowly add a molar equivalent of concentrated hydrochloric acid with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration.

-

Wash the solid with a small amount of cold solvent.

-

Dry the product under vacuum to yield 4-fluoro-3-methoxyaniline hydrochloride.

Quantitative Data for Hydrochloride Formation:

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| 4-Fluoro-3-methoxyaniline | Conc. HCl | Diethyl Ether / Isopropanol | Room Temperature | 4-Fluoro-3-methoxyaniline HCl | Typically >95% |

digraph "Hydrochloride Formation" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];A[label="4-Fluoro-3-methoxyaniline"]; B[label="4-Fluoro-3-methoxyaniline\nHydrochloride"];

A -> B[label=" Conc. HCl / Solvent "]; }

Conclusion

This technical guide has detailed two distinct and viable synthetic pathways for the preparation of 4-fluoro-3-methoxyaniline, a key pharmaceutical intermediate. Pathway 1 represents a more traditional approach, while Pathway 2, outlined in a recent patent, suggests a method with the potential for higher yields. The subsequent conversion to the hydrochloride salt is a straightforward and high-yielding process. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and specific yield and purity requirements. The provided experimental protocols and comparative data tables are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-3-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-fluoro-3-methoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis. This document outlines the theoretical and practical aspects of its physicochemical properties, offering detailed experimental protocols for its analysis and summarizing available data to support research and development activities.

Introduction

4-Fluoro-3-methoxyaniline hydrochloride is a substituted aniline salt that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its solubility and stability are critical parameters that influence reaction kinetics, purification strategies, formulation development, and the overall quality of the final drug product. Understanding these properties is paramount for process optimization and regulatory compliance. This guide aims to provide a detailed resource for professionals working with this compound.

Physicochemical Properties

The physicochemical properties of 4-fluoro-3-methoxyaniline hydrochloride are largely dictated by the presence of the ionizable amino group, the electron-withdrawing fluorine atom, and the electron-donating methoxy group on the benzene ring. As a hydrochloride salt, it is expected to exhibit significantly different solubility and stability profiles compared to its free base form.

General Characteristics:

Based on the properties of similar aniline hydrochlorides, 4-fluoro-3-methoxyaniline hydrochloride is anticipated to be a crystalline solid that may be sensitive to light and air, potentially darkening upon exposure.[1][2] It is also expected to be hygroscopic.

Solubility Profile

The conversion of the basic 4-fluoro-3-methoxyaniline to its hydrochloride salt is a common strategy to enhance aqueous solubility.[3] The protonated amino group can readily interact with polar solvents like water.

Table 1: Estimated Qualitative Solubility of 4-Fluoro-3-methoxyaniline Hydrochloride

| Solvent | Predicted Solubility | Rationale |

| Water | Highly Soluble | As a salt, it readily dissociates in polar protic solvents. Aniline hydrochloride is highly soluble in water.[4] |

| Methanol | Soluble | Polar protic solvent capable of solvating the ionic species. Aniline hydrochloride is soluble in alcohol.[1] |

| Ethanol | Soluble | Similar to methanol, though solubility may be slightly lower due to decreased polarity. |

| Chloroform | Soluble | Aniline hydrochloride is reported to be soluble in chloroform.[1] |

| Acetone | Sparingly Soluble | Lower polarity compared to alcohols, may be less effective at solvating the salt. |

| Toluene | Insoluble | Non-polar solvent, unable to effectively solvate the ionic compound. |

| Hexane | Insoluble | Non-polar solvent, unable to effectively solvate the ionic compound. |

Stability Profile

The stability of 4-fluoro-3-methoxyaniline hydrochloride is a critical factor for its storage, handling, and use in synthesis. Degradation can lead to the formation of impurities that may affect the quality and safety of the final API. The primary degradation pathways for anilines include oxidation, photodecomposition, and reactions under acidic or basic conditions.

Table 2: Predicted Stability of 4-Fluoro-3-methoxyaniline Hydrochloride under Various Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Thermal Stress | Stable at controlled room temperature. May decompose at elevated temperatures. | Oxidative and polymeric impurities. |

| Acidic pH | Generally stable in acidic solutions. | Potential for hydrolysis of the methoxy group under harsh acidic conditions and high temperatures. |

| Basic pH | Conversion to the less stable free base, which is susceptible to oxidation. | Oxidized derivatives (e.g., nitroso, nitro compounds), polymeric materials. |

| Oxidative Stress (e.g., H₂O₂) | Susceptible to oxidation. | Ring oxidation products, colored impurities. |

| Photostability | Likely to be light-sensitive, leading to discoloration. | Photolytic degradation products, often colored polymeric species. |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of 4-fluoro-3-methoxyaniline hydrochloride. These protocols are based on standard pharmaceutical industry practices and regulatory guidelines.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of 4-fluoro-3-methoxyaniline hydrochloride to a known volume of the selected solvent in a sealed, clear glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of 4-fluoro-3-methoxyaniline hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or g/100mL.

Stability Indicating Method Development and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][6][7][8]

5.2.1. HPLC Method for Analysis

A reverse-phase HPLC method is generally suitable for the analysis of substituted anilines.[9][10]

-

Column: C18, e.g., 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).

-

Temperature: 30 °C

5.2.2. Forced Degradation Protocol

Expose solutions of 4-fluoro-3-methoxyaniline hydrochloride (e.g., 1 mg/mL in a suitable solvent) to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.

-

Thermal Degradation: Heat a solid sample at a temperature below its melting point (e.g., 80°C) for a specified duration. Also, heat a solution of the compound.

-

Photostability: Expose a solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if it can separate the parent peak from all major degradation product peaks.

Conclusion

While specific quantitative data for the solubility and stability of 4-fluoro-3-methoxyaniline hydrochloride are limited in publicly accessible literature, this guide provides a robust framework for its characterization based on the known properties of similar compounds and standard industry practices. The provided experimental protocols offer a starting point for researchers to generate the necessary data for their specific applications. A thorough understanding and experimental determination of these properties are essential for the successful development and commercialization of pharmaceutical products containing this important intermediate.

References

- 1. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 2. Product: Aniline Hydrochloride [portfolio-pplus.com]

- 3. quora.com [quora.com]

- 4. garudachem.com [garudachem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Versatility of 4-Fluoro-3-methoxyaniline Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methoxyaniline hydrochloride is a key building block in synthetic organic chemistry, particularly valued in the design and development of novel therapeutic agents. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the aniline ring, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive review of the applications of 4-fluoro-3-methoxyaniline hydrochloride in the synthesis of bioactive compounds, with a focus on its role in the development of kinase inhibitors for oncology. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

Core Applications in the Synthesis of Kinase Inhibitors

Substituted anilines are fundamental components in the structure of numerous kinase inhibitors, which are a major class of targeted cancer therapeutics. The 4-fluoro-3-methoxyaniline moiety has been successfully incorporated into various heterocyclic scaffolds to generate potent inhibitors of key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Synthesis of Quinazoline-Based Kinase Inhibitors

The quinazoline scaffold is a privileged structure in the design of ATP-competitive kinase inhibitors. The aniline portion of these molecules typically occupies the ATP-binding pocket, forming crucial hydrogen bond interactions with the hinge region of the kinase. The substituents on the aniline ring, such as the fluoro and methoxy groups of 4-fluoro-3-methoxyaniline, play a critical role in modulating the potency and selectivity of the inhibitor.

Synthesis of Pyridine and Pyrimidine-Based Kinase Inhibitors

Derivatives of pyridine and pyrimidine containing the 4-fluoro-3-methoxyaniline fragment have also emerged as significant classes of kinase inhibitors. These compounds have demonstrated potent activity against a range of kinases, highlighting the versatility of this aniline derivative in generating diverse chemical entities with therapeutic potential.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative compounds synthesized using 4-fluoro-3-methoxyaniline or its close structural analogs. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) studies.

Table 1: In Vitro Kinase Inhibitory Activity of Synthesized Compounds

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 1 | VEGFR-2 | 60.83 | [1] |

| 2 | VEGFR-2 | 63.61 | [1] |

| 3 | VEGFR-2 | 129.30 | [1] |

| 4 | VEGFR-2 | 92 | [2] |

| 5 | EGFR | 560 | [3] |

| 6 | c-Met | 1.4 | [4] |

Table 2: In Vitro Anti-proliferative Activity of Synthesized Compounds

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 1 | HCT-116 | 9.3 | [1] |

| 1 | HepG-2 | 7.8 | [1] |

| 2 | HCT-116 | 15.9 | [1] |

| 2 | HepG-2 | 10.2 | [1] |

| 4 | HepG-2 | 11.5 | [2] |

| 4 | A2780CP | 11.6 | [2] |

| 4 | MDA-MB-231 | 13 | [2] |

| 5 | A549 | 0.56 | [3] |

| 5 | PC-3 | 2.46 | [3] |

| 5 | HepG2 | 2.21 | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final compounds utilizing 4-fluoro-3-methoxyaniline hydrochloride.

Protocol 1: General Procedure for the Synthesis of 4-Anilinoquinazoline Derivatives

A mixture of a 4-chloroquinazoline precursor (1.0 eq.) and 4-fluoro-3-methoxyaniline hydrochloride (1.1 eq.) in isopropanol is heated to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold isopropanol, and dried under vacuum to afford the desired 4-(4-fluoro-3-methoxyanilino)quinazoline derivative.

Protocol 2: Synthesis of a Key Intermediate for Osimertinib

Osimertinib is a third-generation EGFR inhibitor, and a key building block in its synthesis is 4-fluoro-2-methoxy-5-nitroaniline. The synthesis of this intermediate can be achieved through the nitration of 4-fluoro-2-methoxyaniline. A solution of 4-fluoro-2-methoxyaniline in concentrated sulfuric acid at -20 °C is treated with 1.11 equivalents of concentrated nitric acid to yield 4-fluoro-2-methoxy-5-nitroaniline.[5]

Protocol 3: In Vitro VEGFR-2 Enzyme Assay

The inhibitory activity of synthesized compounds against the VEGFR-2 enzyme can be evaluated using an in vitro kinase assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the test compound. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from the dose-response curve.[1]

Protocol 4: Cell Proliferation (MTT) Assay

The anti-proliferative effects of the synthesized compounds on cancer cell lines are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with different concentrations of the compounds for a specified period. The MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.[3][4]

Signaling Pathways and Mechanisms of Action

The incorporation of the 4-fluoro-3-methoxyaniline moiety can significantly influence the mechanism of action of the resulting inhibitor. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway targeted by compounds derived from this versatile building block.

Caption: Inhibition of the MAPK signaling pathway by a 4-fluoro-3-methoxyaniline derivative.

This diagram illustrates how a kinase inhibitor derived from 4-fluoro-3-methoxyaniline can block the activation of Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR. This inhibition prevents the downstream phosphorylation cascade of the MAPK pathway, leading to a decrease in phosphorylated ERK (p-ERK). The reduction in p-ERK activity can, in turn, downregulate metalloproteinase MMP-9, which is involved in metastasis, and upregulate the expression of cell cycle inhibitors p21 and p27. The overexpression of p21 and p27 leads to cell cycle arrest and subsequently induces apoptosis, thereby inhibiting tumor growth, angiogenesis, and metastasis.[2]

Caption: General experimental workflow for the synthesis and evaluation of bioactive compounds.

This workflow diagram outlines the typical process for developing novel bioactive compounds starting from 4-fluoro-3-methoxyaniline hydrochloride. The process begins with the chemical synthesis, followed by purification and structural characterization of the new chemical entity. The purified compound then undergoes a series of biological evaluations, starting with in vitro kinase assays to determine its potency against specific targets. Promising compounds are then tested for their ability to inhibit the proliferation of cancer cells. Finally, mechanism of action studies are conducted to understand how the compound exerts its biological effects at the molecular level.

Conclusion

4-Fluoro-3-methoxyaniline hydrochloride has proven to be a valuable and versatile building block in the synthesis of a wide range of bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy. The presence of the fluoro and methoxy substituents provides a strategic advantage in fine-tuning the pharmacological properties of the final drug candidates. This technical guide has provided an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. It is anticipated that this resource will facilitate further research and innovation in the field of drug discovery, leveraging the unique chemical properties of 4-fluoro-3-methoxyaniline hydrochloride to design the next generation of targeted therapeutics.

References

- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Versatility of 4-Fluoro-3-methoxyaniline Hydrochloride in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-methoxyaniline hydrochloride is a key building block in contemporary organic synthesis, prized for its utility in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. The strategic placement of the fluoro, methoxy, and amino substituents on the aniline ring provides a versatile scaffold for a variety of chemical transformations. This technical guide provides a comprehensive overview of the principal applications of 4-fluoro-3-methoxyaniline hydrochloride in organic synthesis, with a focus on its role in the preparation of bioactive compounds. Detailed experimental protocols for key reactions, quantitative data, and visual representations of reaction pathways are presented to serve as a practical resource for researchers in the field.

Introduction

4-Fluoro-3-methoxyaniline hydrochloride, and its free base form, 3-fluoro-4-methoxyaniline, have emerged as valuable intermediates in the synthesis of a wide range of chemical entities.[1][2] The presence of a fluorine atom can enhance the metabolic stability and binding affinity of a molecule, while the methoxy and amino groups offer multiple points for chemical modification.[1] This unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] This guide will explore the synthetic utility of 4-fluoro-3-methoxyaniline hydrochloride through an examination of its key reactions and applications.

Physicochemical Properties

A summary of the key physicochemical properties of 3-fluoro-4-methoxyaniline, the free base of the title compound, is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1][3] |

| Appearance | Light beige to yellow-brown crystalline powder | |

| Melting Point | 81-83 °C | [1] |

| Boiling Point | 135 °C at 18 mmHg | [1] |

| Density | 1.176 g/cm³ | [1] |

| Flash Point | >110 °C | [1] |

| Refractive Index | 1.531 | [1] |

| CAS Number | 64465-53-8 (free base) | [3] |

Key Synthetic Applications and Experimental Protocols

4-Fluoro-3-methoxyaniline hydrochloride is a versatile precursor for a variety of important chemical transformations, including N-alkylation, N-acylation, and diazotization reactions, which lead to the formation of diverse molecular scaffolds.

N-Alkylation: Synthesis of 3-Fluoro-4-morpholinoaniline, a Key Intermediate for Linezolid

One of the most significant applications of 4-fluoro-3-methoxyaniline is in the synthesis of 3-fluoro-4-morpholinoaniline, a crucial intermediate for the antibiotic Linezolid. While direct N-alkylation with morpholine is challenging, a common industrial route involves the nucleophilic aromatic substitution of a more activated precursor, followed by reduction. The following represents a typical synthetic pathway to this key intermediate, which can be adapted from related starting materials.

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline

Step 1: Acetylation of 4-Fluoro-3-methoxyaniline

-

To a solution of 4-fluoro-3-methoxyaniline hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to liberate the free aniline.

-

Cool the solution to 0 °C and add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-fluoro-3-methoxyphenyl)acetamide.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

-

In a round-bottom flask, combine N-(4-fluoro-3-methoxyphenyl)acetamide, morpholine, and a base such as potassium carbonate in a high-boiling polar aprotic solvent like DMSO.

-

Heat the mixture to an elevated temperature (e.g., 120-150 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-(4-morpholino-3-fluorophenyl)acetamide.

Step 3: Hydrolysis of the Acetamide

-

Suspend N-(4-morpholino-3-fluorophenyl)acetamide in aqueous hydrochloric acid.

-

Heat the mixture to reflux for several hours to effect hydrolysis of the amide.

-

Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the free amine.

-

Filter the product, wash with water, and dry to yield 3-fluoro-4-morpholinoaniline.

| Reactant | Reagents | Solvent | Temperature | Time | Yield |

| 4-Fluoro-3-methoxyaniline HCl | 1. Et₃N, Ac₂O2. Morpholine, K₂CO₃3. aq. HCl | 1. DCM2. DMSO3. Water | 1. 0 °C to RT2. 120-150 °C3. Reflux | 1. 2-4 h2. 12-24 h3. 4-8 h | Overall yield can be optimized to >70% |

N-Acylation Reactions

The amino group of 4-fluoro-3-methoxyaniline readily undergoes acylation with various acylating agents to form amides. These amides are often key intermediates in the synthesis of more complex molecules, including potential pharmaceutical candidates.

Experimental Protocol: General Procedure for N-Acylation

-

Suspend 4-fluoro-3-methoxyaniline hydrochloride in a suitable solvent such as dichloromethane or THF.

-

Add a base (e.g., pyridine or triethylamine, 2-3 equivalents) to neutralize the hydrochloride and act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

| Starting Material | Acylating Agent | Base | Solvent | Temperature | Typical Yield |

| 4-Fluoro-3-methoxyaniline HCl | Acetyl chloride | Pyridine | Dichloromethane | 0 °C to RT | >90% |

| 4-Fluoro-3-methoxyaniline HCl | Benzoyl chloride | Triethylamine | THF | 0 °C to RT | >85% |

Diazotization and Sandmeyer Reactions

The primary amino group of 4-fluoro-3-methoxyaniline can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions.[4][5][6] This allows for the synthesis of various halogenated, cyanated, or hydroxylated derivatives.

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction

Step 1: Diazotization

-

Dissolve 4-fluoro-3-methoxyaniline in an aqueous mineral acid (e.g., HCl or H₂SO₄) in a flask and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution or suspension of the copper(I) salt (CuCl, CuBr, or CuCN) in the corresponding concentrated mineral acid.

-

Cool the copper(I) salt mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) salt mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water and brine, dry over a drying agent, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

| Reaction | Copper(I) Salt | Product | Typical Yield |

| Chlorination | CuCl | 1-Chloro-4-fluoro-3-methoxybenzene | 70-80% |

| Bromination | CuBr | 1-Bromo-4-fluoro-3-methoxybenzene | 70-85% |

| Cyanation | CuCN | 4-Fluoro-3-methoxybenzonitrile | 60-75% |

Synthesis of Other Bioactive Molecules

Beyond the applications detailed above, 4-fluoro-3-methoxyaniline serves as a precursor for a variety of other bioactive compounds. For instance, it has been utilized in the synthesis of leucine ureido derivatives, which exhibit potent inhibitory activity against aminopeptidase N, an enzyme implicated in tumor growth.[1] It also plays a role in the development of mGluR1 antagonists, which are under investigation for the management of chronic pain.[1] The general synthetic strategies often involve initial N-acylation or N-alkylation followed by further functional group transformations and coupling reactions.

Conclusion

4-Fluoro-3-methoxyaniline hydrochloride is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide array of chemical modifications, making it an essential precursor for the synthesis of numerous high-value compounds, particularly in the pharmaceutical industry. The detailed protocols and reaction pathways presented in this guide are intended to facilitate its broader application in research and development, enabling the discovery and synthesis of novel chemical entities with potential therapeutic and agrochemical applications. The continued exploration of the reactivity of this compound is expected to open new avenues in medicinal chemistry and materials science.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluoro-3-methoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

Technical Guide on the Safe Handling of 4-Fluoro-3-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Document ID: FMAH-SHG-20251228 Version: 1.0 Prepared for: Laboratory and Chemical Manufacturing Personnel

Executive Summary

This technical guide provides comprehensive safety and handling precautions for 4-Fluoro-3-methoxyaniline hydrochloride (CAS No. 22510-10-7). This document is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is compiled from Safety Data Sheets (SDS) to ensure a high standard of safety and operational diligence. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Classification

4-Fluoro-3-methoxyaniline hydrochloride is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]

Table 2.1: GHS Hazard Classification [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Table 2.2: GHS Pictograms and Signal Word

| Pictogram | Signal Word |

| Warning |

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling 4-Fluoro-3-methoxyaniline hydrochloride. The following table outlines the required PPE.

Table 3.1: Required Personal Protective Equipment

| Body Part | Equipment | Specification |

| Eyes/Face | Safety Glasses with side-shields or Goggles | Must comply with EN166 or equivalent. A face shield may be required for larger quantities or splash risks. |

| Skin | Chemical-resistant Gloves | Impermeable gloves (e.g., nitrile rubber). Inspect gloves for integrity before use. |

| Body | Protective Clothing | Laboratory coat. For larger scale operations, a chemical-resistant apron or suit may be necessary. |

| Respiratory | Respirator | Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA approved respirator is required. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent exposure and accidents.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2] Do not breathe dust, vapors, mist, or gas.[1]

-

Dust Formation: Avoid the formation of dust and aerosols.[2] Use non-sparking tools to prevent ignition sources.[2]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Contaminated clothing should be removed and washed before reuse.[1]

Storage Conditions

-

Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][2]

-

Incompatible Materials: Store away from strong oxidizing agents.[1]

-

Moisture: Protect from moisture.[1]

Emergency and First Aid Procedures

In the event of an exposure or accident, immediate and appropriate action is critical.

Table 5.1: First Aid Measures

| Exposure Route | Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Firefighting Measures

Accidental Release Protocol

-

Evacuation: Evacuate personnel from the spill area.

-

Ventilation: Ensure adequate ventilation.

-

Ignition Sources: Remove all sources of ignition.[2]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]

-

Cleanup:

Firefighting Protocol

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Experimental and Safety Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of 4-Fluoro-3-methoxyaniline hydrochloride, from initial risk assessment to emergency response.

Caption: Workflow for Safe Handling of 4-Fluoro-3-methoxyaniline HCl.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Anilines in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline, a seemingly simple aromatic amine, has been a cornerstone of chemical research for over a century and a half. Its journey from a key component in the burgeoning synthetic dye industry of the 19th century to a privileged scaffold in modern medicinal chemistry is a testament to its remarkable synthetic versatility and profound impact on human health. This technical guide provides an in-depth exploration of the discovery and history of substituted anilines, detailing their synthesis, evolution in drug discovery, and the crucial roles they play in targeted therapeutics. We will delve into key experimental protocols, present quantitative data for structure-activity relationship (SAR) analysis, and visualize the intricate signaling pathways modulated by these remarkable molecules.

From Colorful Dyes to Life-Saving Drugs: A Historical Perspective

The story of aniline begins not in a pharmacy, but in the textile mills of the 19th century. In 1856, a young chemist named William Henry Perkin, while attempting to synthesize quinine, serendipitously discovered the first synthetic dye, mauveine, from an impure sample of aniline. This discovery ignited the synthetic dye industry, with aniline and its derivatives becoming the foundation for a vibrant spectrum of new colors.

The transition of anilines from pigments to pharmaceuticals was driven by the pioneering work of scientists like Paul Ehrlich. He theorized that if dyes could selectively stain microorganisms, they could also be modified to selectively kill them. This "magic bullet" concept laid the groundwork for chemotherapy and led to the development of Salvarsan, an arsenic-containing aniline derivative, as the first effective treatment for syphilis.

However, the true breakthrough for aniline-based therapeutics came with the discovery of sulfonamides. In the 1930s, Gerhard Domagk at Bayer discovered that a red azo dye, Prontosil, was effective against streptococcal infections in mice.[1] It was later shown by researchers at the Pasteur Institute that Prontosil was a prodrug, metabolizing in the body to the active agent, sulfanilamide , a simple substituted aniline.[1] This discovery ushered in the era of antibacterial chemotherapy and saved countless lives before the widespread availability of penicillin.[2] The development of sulfanilamide was a landmark achievement, demonstrating the power of chemical synthesis to create life-saving medicines from simple organic building blocks.[3]

The Modern Era: Substituted Anilines in Targeted Therapy

The legacy of substituted anilines continues in the 21st century, particularly in the realm of targeted cancer therapy. Many modern kinase inhibitors, designed to block the signaling pathways that drive cancer cell growth and proliferation, are built upon a substituted aniline scaffold. A prime example is Gefitinib (Iressa) , a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] The development of Gefitinib was a pivotal moment in precision medicine, as its efficacy was found to be greatest in patients whose tumors harbored specific activating mutations in the EGFR gene.[6] This highlighted the importance of patient stratification based on molecular biomarkers and solidified the role of substituted anilines in the development of targeted therapies.[7]

Synthesis of Substituted Anilines: Key Experimental Protocols

The synthetic utility of anilines stems from the reactivity of both the aromatic ring and the amino group, allowing for a wide range of modifications. Below are detailed protocols for key transformations used to synthesize and functionalize substituted anilines.

Protocol 1: Electrophilic Aromatic Substitution - Nitration of Acetanilide

This protocol demonstrates the introduction of a nitro group onto the aromatic ring, a common precursor for further functionalization. The amino group of aniline is first protected as an acetamide to prevent oxidation and to direct the substitution to the para position.[8]

Materials:

-

Acetanilide

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Ethanol

Procedure:

-

In a 100 mL beaker, dissolve 2.0 g of powdered acetanilide in 2.0 mL of glacial acetic acid.

-

Carefully add 4.0 mL of concentrated H₂SO₄ to the mixture and cool the beaker in an ice bath until the temperature of the mixture is between 0-5 °C.[9]

-

In a separate vessel, prepare the nitrating mixture by cautiously adding 1.0 mL of concentrated HNO₃ to 1.0 mL of concentrated H₂SO₄, keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the acetanilide solution with continuous stirring, ensuring the temperature does not exceed 10 °C.[10]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 20 minutes.

-

Pour the reaction mixture onto 20 g of crushed ice and stir until the yellow precipitate of p-nitroacetanilide forms.[9]

-

Filter the crude product using a Büchner funnel and wash thoroughly with cold water to remove any residual acid.[9]

-

Recrystallize the crude p-nitroacetanilide from ethanol to obtain the purified product.

Protocol 2: Halogenation of N-Substituted Anilines

This protocol describes a method for the selective para-bromination of an N-alkylaniline.

Materials:

-

N-alkylaniline

-

Glacial acetic acid

-

Bromine (Br₂)

-

Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-alkylaniline (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 mmol) in glacial acetic acid dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour.

-

Pour the reaction mixture into an ice-cold solution of sodium bisulfite to quench any unreacted bromine.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.[11]

Protocol 3: N-Acylation of Halogenated Anilines

This protocol details the formation of an amide from a halogenated aniline using an acyl chloride.

Materials:

-

Halogenated aniline

-

Acyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the halogenated aniline (1.0 mmol) and pyridine (1.2 mmol) in DCM (10 mL) at 0 °C, add the acyl chloride (1.1 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude N-acylated product, which can be purified by recrystallization or column chromatography.[12]

Quantitative Data: Structure-Activity Relationships of Aniline-Based Inhibitors

The development of potent and selective drugs relies heavily on understanding the relationship between chemical structure and biological activity. The following tables summarize key quantitative data for a series of substituted aniline derivatives targeting the EGFR kinase, a critical target in cancer therapy.

| Compound | R1 | R2 | R3 | EGFR IC₅₀ (nM)[13] | VEGFR2 IC₅₀ (nM)[13] |

| Vandetanib | H | H | Br | 19.76 | 33.26 |

| 15a | 2,4-di-Cl | H | H | 12.93 | 48.12 |

| 15b | 3,4-di-Cl | H | H | 5.9 | 36.78 |

| 15c | 2,4-di-F | H | H | 9.87 | 41.56 |

| 15d | 3,4-di-F | H | H | 6.32 | 39.81 |

| Compound | R-group on Aniline | EGFR WT IC₅₀ (nM)[14] | EGFR T790M IC₅₀ (nM)[14] |

| Gefitinib | 3-Cl, 4-F | 18.2 | 368.2 |

| Osimertinib | N/A (covalent) | 57.8 | 8.5 |

| 8 | 3-ethynyl | 21.7 | 42.5 |

| 12 | 3-ethynyl, 4-CH₃ | 14.5 | 35.4 |

| 14 | 3-ethynyl, 4-OCH₃ | 19.3 | 39.1 |

These tables clearly demonstrate how subtle changes in the substitution pattern on the aniline ring can significantly impact the inhibitory potency and selectivity of these compounds against their target kinases. This quantitative data is invaluable for guiding the iterative process of lead optimization in drug discovery.

Visualizing the Mechanism: Signaling Pathways and Drug Discovery Workflows

To better understand the biological context in which substituted aniline-based drugs operate, we can visualize the key signaling pathways they inhibit. Furthermore, the general workflow for the discovery and development of these drugs can be represented to illustrate the logical progression of research.

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

Caption: General Drug Discovery Workflow for Aniline-Based Therapeutics.

Challenges and Future Directions: The Double-Edged Sword of Aniline

Despite their tremendous success, substituted anilines are not without their challenges. A primary concern in drug development is their metabolic instability. The aniline moiety is susceptible to oxidation by cytochrome P450 enzymes in the liver, which can lead to the formation of reactive metabolites.[15][16] These reactive species can covalently bind to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions, including liver toxicity.[16] This metabolic liability necessitates careful optimization of the aniline scaffold during drug design to block or sterically hinder the sites of metabolism.[17]

Future research in this area will likely focus on several key aspects:

-

Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and environmentally friendly methods for the synthesis and functionalization of substituted anilines will continue to be a major focus.

-

Isosteric Replacement Strategies: To mitigate the metabolic liabilities of the aniline core, researchers are exploring the use of bioisosteres – chemical groups with similar steric and electronic properties but different metabolic profiles.[18]

-

Expansion into New Therapeutic Areas: The versatility of the substituted aniline scaffold will undoubtedly be leveraged to develop novel therapeutics for a wide range of diseases beyond cancer and infectious diseases.

Conclusion

From the vibrant hues of the first synthetic dyes to the targeted inhibition of cancer-driving kinases, the journey of substituted anilines is a compelling narrative of scientific discovery and innovation. Their enduring presence in the toolkit of medicinal chemists is a testament to their synthetic tractability and their ability to be tailored to interact with a diverse array of biological targets. As our understanding of disease biology deepens and our synthetic capabilities expand, the humble aniline scaffold is poised to remain a central player in the development of the next generation of life-saving medicines.

References

- 1. sermo.com [sermo.com]

- 2. Sulfanilamide | drug | Britannica [britannica.com]

- 3. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. npojip.org [npojip.org]

- 6. Cancer Breakthroughs Targeted Lung Cancer Therapy | NFCR [nfcr.org]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]

- 10. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 11. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. news.umich.edu [news.umich.edu]

- 16. New drug 'building block' won't damage your liver - Futurity [futurity.org]

- 17. cresset-group.com [cresset-group.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Fluoro-3-methoxyaniline Hydrochloride: A Technical Guide

Introduction

4-Fluoro-3-methoxyaniline hydrochloride is a substituted aniline derivative of interest in pharmaceutical and chemical research. Its structural elucidation and characterization are fundamental for its application in drug development and organic synthesis. This technical guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for the hydrochloride salt are not widely published, this document presents the available data for the free base, 4-fluoro-3-methoxyaniline, and extrapolates the expected spectral characteristics for the hydrochloride form. Detailed experimental protocols for acquiring such data are also provided for researchers and scientists.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 4-fluoro-3-methoxyaniline. The data for the hydrochloride salt is predicted based on the known effects of protonation on the amino group of anilines.

Table 1: ¹H NMR Data (Predicted for 4-Fluoro-3-methoxyaniline Hydrochloride)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.0-7.5 | Multiplet | 3H | Aromatic C-H | Expected downfield shift compared to the free base due to the electron-withdrawing effect of the -NH3+ group. |

| ~3.9 | Singlet | 3H | -OCH₃ | |

| Broad | Singlet | 3H | -NH₃⁺ | The protons of the ammonium group are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. |

Table 2: ¹³C NMR Data (Predicted for 4-Fluoro-3-methoxyaniline Hydrochloride)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~150-160 | C-F | |

| ~140-150 | C-O | |

| ~130-140 | C-NH₃⁺ | Expected downfield shift compared to the free base. |

| ~110-125 | Aromatic C-H | |

| ~56 | -OCH₃ |

Table 3: IR Spectroscopy Data (Predicted for 4-Fluoro-3-methoxyaniline Hydrochloride)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2800-3200 | Broad, Strong | N-H stretch of -NH₃⁺ |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1500-1550 | Medium | N-H bend of -NH₃⁺ |

| ~1200-1300 | Strong | C-O stretch (asymmetric) |

| ~1000-1100 | Strong | C-F stretch |

| ~1020-1075 | Medium | C-O stretch (symmetric) |

Table 4: Mass Spectrometry Data for 4-Fluoro-3-methoxyaniline

| m/z | Relative Intensity | Assignment |

| 141 | High | [M]⁺ (Molecular ion of the free base) |

| 126 | Moderate | [M-CH₃]⁺ |

| 98 | Moderate | [M-CH₃-CO]⁺ |

Note on Mass Spectrometry of the Hydrochloride Salt: In typical mass spectrometry techniques like Electron Ionization (EI), the hydrochloride salt is expected to dissociate into the free amine and HCl in the hot inlet. Therefore, the resulting mass spectrum would be that of the free base, 4-fluoro-3-methoxyaniline.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 4-fluoro-3-methoxyaniline hydrochloride is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the -NH₃⁺ protons are exchangeable and may not be observed in D₂O.

-

Instrumentation: A standard NMR spectrometer with a field strength of 400 MHz or higher is used.

-

¹H NMR Acquisition:

-

The spectrum is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Tetramethylsilane (TMS) or the residual solvent peak is used as an internal reference.

-

Typical spectral width: -2 to 12 ppm.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

The spectrum is acquired using a proton-decoupled pulse sequence.

-

A greater number of scans is required compared to ¹H NMR to obtain a good signal.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the free base (as the hydrochloride salt will likely dissociate) is prepared in a volatile organic solvent like methanol or acetonitrile (approximately 1 mg/mL).

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Data Acquisition:

-

The sample is introduced into the ion source, typically via a gas chromatograph (GC) or a direct insertion probe.

-

Ionization energy is set to a standard 70 eV.

-

The mass analyzer (e.g., quadrupole or time-of-flight) scans a mass range appropriate for the compound (e.g., m/z 40-250).

-

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of 4-fluoro-3-methoxyaniline hydrochloride.

Caption: Workflow for the Spectroscopic Analysis of 4-Fluoro-3-methoxyaniline HCl.

The Impact of Fluorine Substitution on the Reactivity of Aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the myriad of fluorinated scaffolds, fluorinated anilines stand out as exceptionally versatile building blocks. The introduction of fluorine atoms onto the aniline core profoundly alters its electronic properties, basicity, nucleophilicity, and metabolic fate. This guide provides a comprehensive technical overview of the reactivity of fluorinated aniline compounds, offering quantitative data, detailed experimental protocols, and visual aids to empower researchers in their synthetic and drug discovery endeavors.

Electronic Effects and Basicity of Fluorinated Anilines

The high electronegativity of fluorine exerts a significant influence on the electron density of the aniline ring and the nitrogen atom's lone pair. This is primarily through a strong electron-withdrawing inductive effect (-I) and a weaker, position-dependent electron-donating resonance effect (+M). These competing effects modulate the basicity (pKa of the conjugate acid) of the aniline.

The inductive effect generally dominates, leading to a decrease in the basicity of fluorinated anilines compared to aniline (pKa ≈ 4.6). The lone pair on the nitrogen is less available for protonation as it is drawn towards the electron-deficient aromatic ring. The position of the fluorine substituent is critical:

-

Para-substitution: The +M effect partially counteracts the -I effect, making 4-fluoroaniline the most basic of the monofluorinated isomers.

-

Meta-substitution: The +M effect does not operate at the meta position, so the basicity is primarily dictated by the strong -I effect, resulting in lower basicity compared to the para-isomer.

-